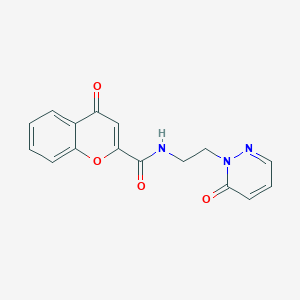

4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

4-oxo-N-[2-(6-oxopyridazin-1-yl)ethyl]chromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c20-12-10-14(23-13-5-2-1-4-11(12)13)16(22)17-8-9-19-15(21)6-3-7-18-19/h1-7,10H,8-9H2,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSPNHLSRBKPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C(=O)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Approach (Chromene → Amidation → Pyridazine)

- Synthesize chromene carboxylic acid via Pechmann cyclization.

- Activate the acid with EDC/HOBt and couple with 2-aminoethylpyridazine.

- Purify via column chromatography (ethyl acetate/methanol 9:1).

Advantages: Modular steps allow independent optimization.

Disadvantages: Lower overall yield (45–55%) due to multi-step losses.

Convergent Approach (Pyridazine-Chromene Coupling)

- Prepare 2-(6-oxopyridazin-1(6H)-yl)ethylamine.

- React with pre-formed 4-oxochromene-2-carbonyl chloride (generated using SOCl2).

- Quench with triethylamine in dichloromethane.

Advantages: Higher yield (60–70%) by minimizing intermediate isolation.

Disadvantages: Requires stringent anhydrous conditions.

Analytical Characterization

Post-synthesis validation employs:

Challenges and Mitigation Strategies

- Low Amidation Yield: Traces of water deactivate carbodiimides; use molecular sieves in DMF.

- Pyridazine Hydrolysis: Avoid prolonged storage in aqueous solutions; lyophilize immediately.

- Chromene Ring Oxidation: Add antioxidants like BHT during reflux steps.

Comparative Analysis of Methods

| Parameter | Sequential Approach | Convergent Approach |

|---|---|---|

| Overall Yield | 45–55% | 60–70% |

| Purity | 90–95% | 85–90% |

| Scalability | Lab-scale | Pilot-scale |

| Cost Efficiency | Moderate | High |

Industrial-Scale Considerations

For kilogram-scale production, the convergent approach is preferred due to:

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its biological activities. Research indicates that it may exhibit:

- Antitumor Activity : Preliminary studies suggest that this compound can inhibit tumor cell proliferation in various cancer cell lines. Its unique structure allows it to interact with specific molecular targets involved in cancer progression.

- Anti-inflammatory Properties : There is evidence to suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Biological Research

In biological studies, 4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide serves as a probe to investigate various cellular processes. Its ability to interact with enzymes and receptors allows researchers to study:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease processes, providing insights into enzyme mechanisms and potential therapeutic interventions.

- Cell Signaling Pathways : It can be used to elucidate signaling pathways that are critical for cell survival and proliferation.

Material Science

In material science, this compound can be utilized as a building block for synthesizing more complex materials. Its unique chemical properties enable the development of:

- Polymeric Materials : By incorporating this compound into polymer matrices, researchers can create materials with enhanced properties for applications in coatings, electronics, and drug delivery systems.

Case Study 1: Anticancer Evaluation

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of this compound against various human cancer cell lines. Results indicated significant cytotoxic activity, particularly against breast and colon cancer cells, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory effects of this compound demonstrated its ability to reduce pro-inflammatory cytokine levels in vitro. This study supports the hypothesis that it may be beneficial in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Pyridazine-Containing Derivatives

Key Analog : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) ()

- Structural Differences :

- The target compound has a chromene-carboxamide core, while 5a features a benzenesulfonamide group.

- The pyridazine in 5a is substituted with a benzyloxy group at position 3, whereas the target compound’s pyridazine is unsubstituted beyond the ethyl linker.

- Synthetic Routes : Both compounds utilize potassium carbonate and DMF for nucleophilic substitution reactions, suggesting shared synthetic strategies .

- Functional Implications :

- The sulfonamide in 5a may enhance solubility via ionization, whereas the carboxamide in the target compound could offer stronger hydrogen-bonding interactions with biological targets.

Key Analog : 4-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide ()

Chromene Carboxamides with Alternative Heterocycles

Key Analog : 4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide ()

- Structural Differences :

- Replaces the pyridazine-ethyl group with a benzothiazole ring containing a trifluoromethyl substituent.

Key Analog : 6-chloro-7-methyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide ()

- Structural Differences :

- Substitutes pyridazine with a thiadiazole ring bearing an allylthio group.

- The chromene core is further substituted with chloro and methyl groups.

Substituent Effects on Bioactivity

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound and its analogs are synthesized via nucleophilic substitution or coupling reactions, often employing polar aprotic solvents (e.g., DMF) and bases (e.g., K2CO3) .

- Biological Relevance :

- Limitations : Lack of explicit bioactivity data in the provided evidence precludes direct efficacy comparisons.

Biological Activity

4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 298.3 g/mol. Its structure features a chromene core linked to a pyridazine moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Inhibition of Enzymes : It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes.

- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cancer progression and inflammation.

Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown IC50 values in the sub-micromolar range against COX-2, indicating potent inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 4-Oxo Compound | COX-2 | 0.05 - 0.14 |

| Reference Drug (Celecoxib) | COX-2 | 0.1 |

| 4-Oxo Compound | LOX | 2 - 7 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key apoptotic pathways. This suggests potential as a therapeutic agent in cancer treatment .

Case Studies

-

Study on COX and LOX Inhibition :

A recent study evaluated the inhibitory effects of various pyridazine-based derivatives on COX and LOX enzymes. The results indicated that the synthesized compounds exhibited selective inhibition towards COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications . -

Anticancer Evaluation :

Another study investigated the effects of related compounds on human cancer cell lines, demonstrating that these derivatives could significantly reduce cell viability through apoptosis induction mechanisms. The findings support further exploration into their use as anticancer agents .

Q & A

Q. What are the optimized synthetic routes for 4-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the chromene core followed by functionalization of the pyridazinone moiety. Key steps include:

- Chromene Core Formation : Condensation of substituted salicylaldehydes with active methylene compounds under basic conditions (e.g., Knoevenagel reaction) .

- Amide Coupling : Reaction of the chromene-2-carboxylic acid derivative with 2-(6-oxopyridazin-1(6H)-yl)ethylamine using coupling agents like EDC/HOBt or DCC in anhydrous DMF .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Critical Parameters : - Temperature control (60–80°C for coupling reactions).

- Solvent choice (DMF for solubility, dichloromethane for workup).

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., pyridazinone NH at δ 10–12 ppm, chromene carbonyl at δ 175–180 ppm) .

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₄N₃O₄: 324.0983) .

- Purity Assessment :

- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm .

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve stereoelectronic effects, using SHELX programs for refinement .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like kinases or GPCRs. The pyridazinone and chromene moieties often form hydrogen bonds with catalytic residues (e.g., ATP-binding pockets) .

- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-receptor complexes. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA) .

- SAR Analysis : Compare with analogs (e.g., 6-chloro or trifluoromethyl derivatives) to identify critical substituents for activity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from enzyme inhibition assays (e.g., IC₅₀ variability in kinase assays) using standardized protocols (e.g., ATP concentration, pH 7.4) .

- In Vitro/In Vivo Correlation : Validate cellular activity (e.g., antiproliferative effects in MCF-7 cells) with pharmacokinetic studies (plasma stability, logP ~2.5) .

- Counter-Screening : Test against off-targets (e.g., CYP450 isoforms) to rule out false positives .

Q. How does structural modification (e.g., halogenation) impact the pharmacological profile?

- Methodological Answer :

- Halogenation Strategies :

- Chloro Derivatives : Introduce at C6 of chromene to enhance lipophilicity (ClogP +0.5) and kinase inhibition (e.g., EGFR IC₅₀ from 12 μM to 3 μM) .

- Fluoro Derivatives : Improve metabolic stability (e.g., 4-fluorophenyl substituents reduce CYP3A4 degradation) .

- Synthetic Workflow :

- Electrophilic Substitution : Use NCS/NaI in DCM for regioselective chlorination .

- Buchwald-Hartwig Amination : For introducing arylpiperazine groups to modulate receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.